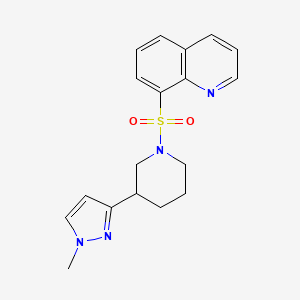
8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline is a complex organic compound featuring a quinoline core substituted with a sulfonyl group and a piperidine ring containing a 1-methyl-1H-pyrazol-3-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its sulfonyl group and piperidine ring make it a valuable building block for the construction of heterocyclic compounds.
Biology: Research has shown that derivatives of this compound exhibit biological activities, such as antileishmanial and antimalarial properties. These activities make it a potential candidate for the development of new therapeutic agents.
Medicine: The compound's derivatives have been studied for their potential use in treating various diseases, including infectious diseases and cancer. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.
Industry: In material science, this compound can be used to develop new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.
Pyrazole derivatives: Compounds containing pyrazole rings are structurally similar but may have different substituents.
Sulfonyl-containing compounds: These compounds feature sulfonyl groups but may have different core structures and substituents.
Uniqueness: 8-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)quinoline stands out due to its unique combination of a quinoline core, a sulfonyl group, and a piperidine ring containing a pyrazole moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
8-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-21-12-9-16(20-21)15-7-4-11-22(13-15)25(23,24)17-8-2-5-14-6-3-10-19-18(14)17/h2-3,5-6,8-10,12,15H,4,7,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWWEAQPQHXGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2667602.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2667603.png)

![3-Methylidene-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2667606.png)
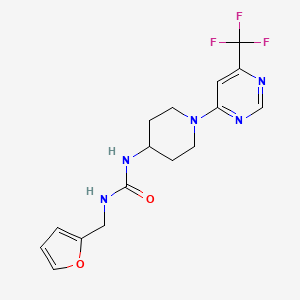
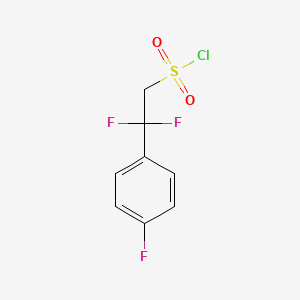

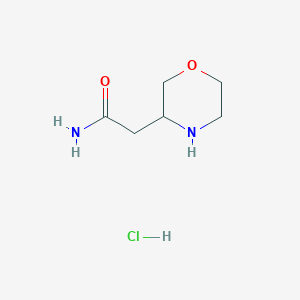
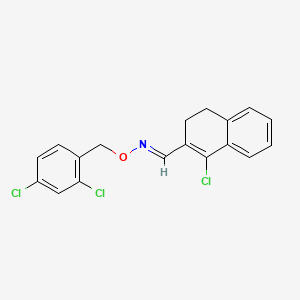
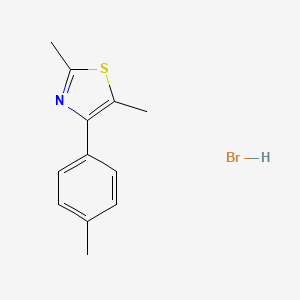
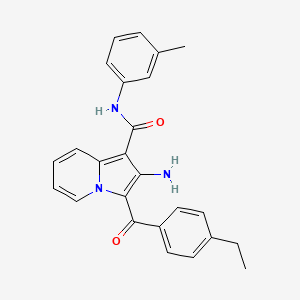
![N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2667621.png)

![N-[[2-(4-Methoxyphenoxy)pyridin-4-yl]methyl]but-2-ynamide](/img/structure/B2667624.png)
